Lower TRPA1 Activation Potency Compared to Shorter-Chain Monoesters In Vitro
Monoisodecyl phthalate exhibits significantly lower potency in activating the human Transient Receptor Potential Ankyrin 1 (TRPA1) channel compared to shorter-chain monoester analogs in a heterologous expression system. While exact EC50 values were not provided for MiDP, the study established a clear rank order of potency based on alkyl chain length [1]. The relative position of MiDP in this rank order (mono-hexyl > mono-heptyl > mono-n-octyl > mono-2-ethylhexyl > mono-isononyl and mono-isodecyl) indicates that MiDP, with its longer branched C10 chain, is among the least potent activators of human TRPA1 in this assay.
| Evidence Dimension | Human TRPA1 ion channel activation (relative potency rank order) |
|---|---|
| Target Compound Data | Monoisodecyl phthalate (MiDP): Ranked among the least potent activators (lowest in rank order) |
| Comparator Or Baseline | Mono-hexyl phthalate (highest potency), mono-heptyl, mono-n-octyl, mono-2-ethylhexyl, mono-isononyl (intermediate potencies) |
| Quantified Difference | Potency rank order: mono-hexyl > mono-heptyl > mono-n-octyl > mono-2-ethylhexyl > mono-isononyl and mono-isodecyl |
| Conditions | In vitro heterologous expression system; human TRPA1 activation measured via intracellular Ca2+ concentration changes |
Why This Matters
This rank-order potency data directly informs toxicological risk assessment and mechanism-of-action studies, distinguishing MiDP from more potent short-chain phthalate monoesters in TRPA1-mediated pathways.
- [1] Mori, Y., Aoki, A., Okamoto, Y., Isobe, T., Ohkawara, S., Hatano, N., ... & Muraki, K. (2022). Species-Specific Activation of Transient Receptor Potential Ankyrin 1 by Phthalic Acid Monoesters. Biological and Pharmaceutical Bulletin, 45(12), 1839-1846. View Source
